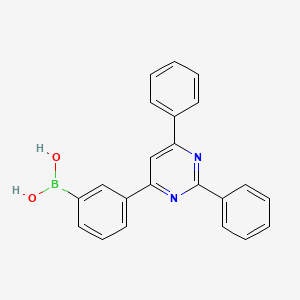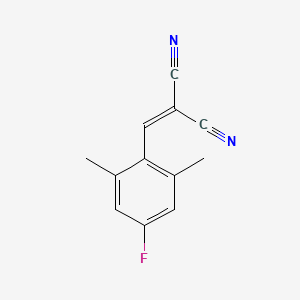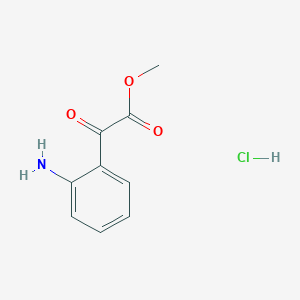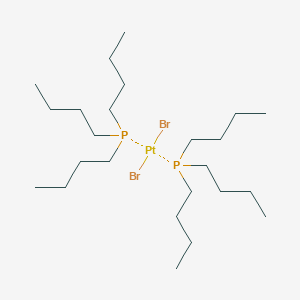
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a phenol derivative.
Functional Group Introduction: Introduce the propenyl group through a reaction such as the Wittig reaction.
Amino Group Addition: Introduce the amino group via nitration followed by reduction.
Methylsulfonyl Group Addition: Introduce the methylsulfonyl group through sulfonation followed by methylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The propenyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Saturated derivatives.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors through its functional groups, affecting biochemical pathways. The amino group could form hydrogen bonds, the propenyl group could participate in hydrophobic interactions, and the methylsulfonyl group could influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylthio)-: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Phenol,3-(3-amino-1-propen-1-yl)-2-(methyl)-: Similar structure but with a methyl group instead of a methylsulfonyl group.
Uniqueness
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which can significantly alter its chemical properties, such as increasing its polarity and potentially enhancing its reactivity in certain chemical reactions.
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
3-[(E)-3-aminoprop-1-enyl]-2-methylsulfonylphenol |
InChI |
InChI=1S/C10H13NO3S/c1-15(13,14)10-8(5-3-7-11)4-2-6-9(10)12/h2-6,12H,7,11H2,1H3/b5-3+ |
Clé InChI |
RYNRVOQNOLBMHJ-HWKANZROSA-N |
SMILES isomérique |
CS(=O)(=O)C1=C(C=CC=C1O)/C=C/CN |
SMILES canonique |
CS(=O)(=O)C1=C(C=CC=C1O)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


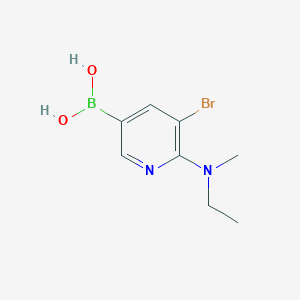

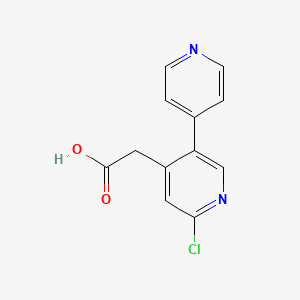
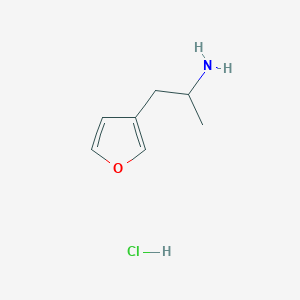

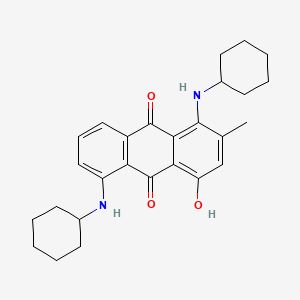
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
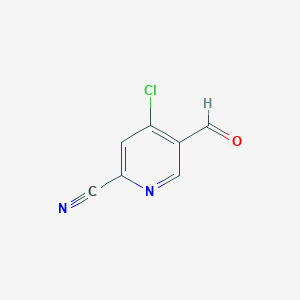
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)
